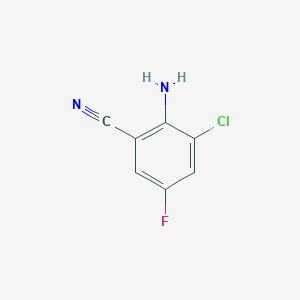

2-氨基-3-氯-5-氟苯甲腈

描述

2-Amino-3-chloro-5-fluorobenzonitrile is a compound that possesses multiple functional groups, including an amine, a nitrile, and a fluoride . It is used as a synthetic precursor for heterocycles in the applications of APIs and ligands .

Synthesis Analysis

The ortho-positioning of the amine and nitrile substituents makes 2-amino-3-chloro-5-fluorobenzonitrile an ideal precursor for synthesizing heterocyclic compounds . It reacts with aminoethanol derivatives catalyzed by zinc chloride, yielding oxazoline ligands for use in Cu-catalyzed enantioselective nitroaldol reactions .Molecular Structure Analysis

The X-ray diffraction analysis indicates that its crystals belong to the monoclinic crystal system and P 2 1 / c space group .Chemical Reactions Analysis

2-Amino-3-chloro-5-fluorobenzonitrile reacts with aminoethanol derivatives catalyzed by zinc chloride, yielding oxazoline ligands for use in Cu-catalyzed enantioselective nitroaldol reactions . It also serves as a precursor for tacrine derivatives through its reaction with cyclic ketone in Friedländer reaction .科学研究应用

二氧化碳的化学固定

- 应用:2-氨基苯甲腈(包括 2-氨基-3-氯-5-氟苯甲腈等化合物)的一个重要应用是在二氧化碳的化学固定中。这个过程包括在 CO2 存在下将 2-氨基苯甲腈转化为喹唑啉-2,4(1H,3H)-二酮,展示了 CO2 利用和封存的潜在途径 (Kimura, Sunaba, Kamata, & Mizuno, 2012).

有机化合物的合成

- 应用:该化合物已被用于合成各种有机化学品,如 3-溴-2-氟苯甲酸,展示了其在复杂有机合成过程中的用途 (Zhou Peng-peng, 2013).

微波辅助合成

- 应用:它用于微波辅助合成路线,特别是在 3-氨基-1,2-苯并异恶唑和 4-氨基-1H-2,3-苯并恶嗪的形成中。这突出了其在开发高效、快速合成方法中的作用 (Ang, Chu, Chou, Lo, & Lam, 2013).

振动光谱研究

- 应用:该化合物在振动光谱研究中发挥重要作用,有助于理解卤代苯甲腈中的分子振动和力常数 (Kumar & Rao, 1997).

卤脱硼研究

- 应用:它已被用于探索芳基硼酸的卤脱硼研究,这是有机合成中的关键反应 (Szumigala, Devine, Gauthier, & Volante, 2004).

二氨基喹唑啉的合成

- 应用:该化合物用作各种二氨基喹唑啉的合成前体,这些二氨基喹唑啉在药物研究中很重要 (Hynes, Pathak, Panes, & Okeke, 1988).

光谱表征和生物学研究

- 应用:它用于合成具有生物活性的化合物,特别是在 Cr(III) 络合物的研究中,显示了其在生物无机化学中的相关性 (Govindharaju, Muruganantham, Balasubramaniyan, Palanivelan, Jayalakshmi, Rajalakshmi, & Ramachandramoorthy, 2019).

缓蚀研究

- 应用:2-氨基苯甲腈的衍生物,包括与 2-氨基-3-氯-5-氟苯甲腈类似的化合物,已被研究其缓蚀性能,这在材料科学中至关重要 (Verma, Quraishi, & Singh, 2015).

作用机制

The mechanism of action of 2-Amino-3-chloro-5-fluorobenzonitrile is primarily through its role as a precursor in the synthesis of heterocyclic compounds . The ortho-positioning of the amine and nitrile substituents allows it to react with various derivatives under different conditions to yield a variety of compounds .

未来方向

As a versatile precursor in the synthesis of heterocyclic compounds, 2-Amino-3-chloro-5-fluorobenzonitrile has potential applications in organometallic catalysis, medicinal chemistry, and biochemistry research . Its use in the synthesis of tacrine derivatives and oxazoline ligands suggests potential future directions in pharmaceutical development .

属性

IUPAC Name |

2-amino-3-chloro-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQCLYHYYQRXNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl]ethan-1-one](/img/structure/B1375312.png)

![2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene](/img/structure/B1375326.png)

![3-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1375332.png)